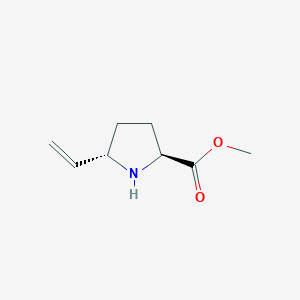

Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate

Description

Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a vinyl substituent at the 5-position and a methyl ester group at the 2-position. The (2S,5S) stereochemistry defines its spatial arrangement, influencing its reactivity, solubility, and biological interactions. Pyrrolidine derivatives are widely employed in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable scaffolds for drug development.

Properties

IUPAC Name |

methyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h3,6-7,9H,1,4-5H2,2H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXSBIOUYKUTEH-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](N1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate precise control over reaction conditions, leading to higher purity and reduced by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.

Major Products:

Epoxides and Diols: From oxidation reactions.

Alcohols: From reduction reactions.

Halogenated Compounds: From substitution reactions.

Scientific Research Applications

Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, influencing biochemical pathways. The vinyl group can participate in conjugation reactions, enhancing the compound’s reactivity and facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride (CAS: 2170170-16-6)

- Substituents : A phenyl group replaces the vinyl group at the 5-position.

- Properties : The phenyl group increases steric bulk and aromatic π-interactions, enhancing lipophilicity but reducing solubility in polar solvents. The hydrochloride salt form improves aqueous solubility compared to the free base .

- Applications : Often used in peptide mimetics due to its rigidity and hydrophobic interactions.

b. Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate

- Substituents : Additional 4-chlorophenyl and phenylsulfonyl groups at the 4- and 2-positions, respectively.

- Properties: The sulfonyl group introduces strong electron-withdrawing effects, stabilizing the pyrrolidine ring and altering reactivity.

- Applications : Likely explored for protease inhibition due to sulfonyl groups’ affinity for catalytic sites.

c. (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Substituents : Hydroxy and carboxamide groups replace the vinyl and ester moieties.

- Properties : The hydroxy group enables hydrogen bonding, while the thiazole-containing benzyl group introduces heteroaromaticity, enhancing target specificity in kinase inhibitors .

Physicochemical Properties

Key Observations :

Biological Activity

Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate features a pyrrolidine ring that contributes to its biological interactions. The presence of a vinyl group enhances its reactivity and potential binding affinity to various biological targets. The molecular formula is CHNO, with a molecular weight of 169.21 g/mol.

The biological activity of methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate is primarily attributed to its ability to modulate enzyme activity and interact with neurotransmitter systems. Studies indicate that compounds with similar structures can act as enzyme inhibitors or modulators, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It has the potential to bind to neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

Antiviral Properties

Preliminary studies suggest that methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate exhibits antiviral properties. It has been investigated for its efficacy against various viral infections, showing promise as a candidate for therapeutic development.

Anticancer Activity

Research into the anticancer potential of this compound has yielded significant findings. In vitro studies have demonstrated that it can reduce cell viability in cancer cell lines, particularly A549 human lung adenocarcinoma cells. The following table summarizes key findings from recent studies:

| Compound | Cell Line | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|---|

| Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate | A549 | 100 | 66% | |

| Cisplatin (control) | A549 | 100 | 50% |

These results indicate that methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate may have comparable or superior anticancer activity relative to standard chemotherapeutic agents.

Case Studies

- Study on Anticancer Activity : A study published in MDPI evaluated the effects of various derivatives on A549 cells. Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate was found to significantly reduce cell viability compared to untreated controls, suggesting its potential as an anticancer agent .

- Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial properties of related compounds against multidrug-resistant strains. While methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate showed limited activity against Gram-negative bacteria, it demonstrated some effectiveness against Gram-positive strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.